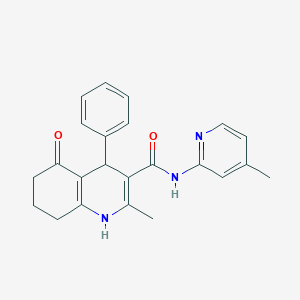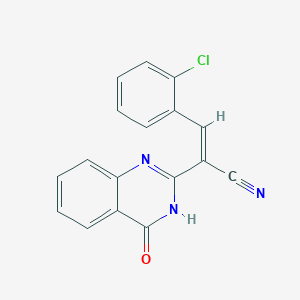![molecular formula C19H17NO3S2 B11649351 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a benzyloxy and methoxybenzylidene group. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.
Fluorine compounds: Share some chemical properties and reactivity patterns.
Uniqueness
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H17NO3S2 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-20-18(21)17(25-19(20)24)11-14-8-9-15(16(10-14)22-2)23-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/b17-11+ |
Clave InChI |
SLKBXHULILAGFX-GZTJUZNOSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/SC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11649272.png)
![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B11649275.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11649277.png)
![2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one](/img/structure/B11649293.png)
![2-ethoxyethyl {[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11649296.png)
![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11649301.png)
![1,4-Bis[(3-bromophenyl)methyl]piperazine](/img/structure/B11649306.png)

![[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B11649324.png)

![2-(3-{(E)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11649334.png)

![3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649357.png)
